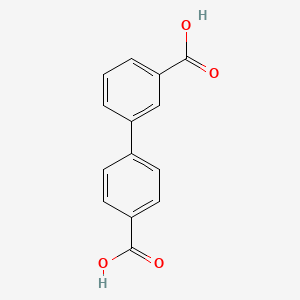

Biphenyl-3,4'-dicarboxylic acid

Overview

Description

Biphenyl-3,4’-dicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C14H10O4. It consists of two benzene rings connected by a single bond, with carboxyl groups (-COOH) attached to the 3rd and 4th positions of the biphenyl structure. This compound is known for its applications in the synthesis of polymers and coordination polymers due to its structural rigidity and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-3,4’-dicarboxylic acid can be synthesized through the liquid-phase oxidation of 3,4-dimethylbiphenyl. In this process, the methyl groups at the para positions to the benzene rings are initially oxidized, leading to the formation of the final product . The reaction typically involves the use of molecular oxygen in the presence of an oxidation catalyst, such as cobalt or manganese, in a solvent containing a high percentage of an aliphatic monocarboxylic acid .

Industrial Production Methods

Industrial production of biphenyl-3,4’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves isolating a mixture of diisopropylbiphenyls from a reaction mixture obtained by reacting biphenyl with propylene. The 4,4’-diisopropylbiphenyl is then crystallized and oxidized with molecular oxygen in the presence of a cobalt or manganese catalyst .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3,4’-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can convert the carboxyl groups to other functional groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular oxygen, cobalt or manganese catalysts, and aliphatic monocarboxylic acids as solvents.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and coordination polymers .

Scientific Research Applications

Biphenyl-3,4'-dicarboxylic acid has various applications, particularly in scientific research, due to its chemical properties and versatile nature as a building block in synthesizing complex molecules and materials .

Applications in Synthesis

- Pharmaceutical Compounds and Materials with Biological Activity Biphenyl-4,4'-dicarboxylic acid can be used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity .

- Polyesters: As a key component in the synthesis of nematic aromatic polyesters which are valuable in the development of liquid crystal polymers with potential applications in electronics, optical devices, automotive, and textiles .

- Metal-Organic Frameworks (MOFs): Biphenyl-4,4'-dicarboxylic acid can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs) for a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .

Case Studies and Research Findings

- Synthesis of Biphenylpolycarboxylic Acids: Biphenyl-3,4-dicarboxylic acid can be created through liquid-phase oxidation of 3,4-dimethylbiphenyl with oxygen at atmospheric pressure in acetic acid with a cobalt bromide catalyst . The methyl group at the para position to the benzene ring is oxidized initially, with the final oxidation product being biphenyl-3,4-dicarboxylic acid .

- Ni-IRMOF-74 Film for Fast-Switching Applications: 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid (Dhbdc) is used to synthesize the Ni-IRMOF-74 film by coordinating Ni2+ with Dhbdc .

- Nickel Metal Organic Frameworks: 4,4′-biphenyl dicarboxylic acid is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOF) using a facile one-step hydrothermal method .

- Synthesis of H4dobpdc: In performing the H4(dobpdc) synthesis reaction, the use of an amide solvent and a carbonate-based base can significantly improve the reaction stability and synthesis yield . Using 16.1 to 18.4 equivalents of DMF (based on the 4,4'-Biphenol reactant) as an amide-based solvent and 3 equivalents of K2CO3 (based on the 4,4'-Biphenol reactant) as a carbonate-based base and reacting for more than 72 hours at 200 ℃ can synthesize H4dobpdc in large quantities with yields of more than 90% .

- Fluorinated Biphenyl Compounds: Fluorinated biphenyl compounds can be prepared via Suzuki–Miyaura cross coupling reaction of tetrafluoroiodobenzene with trifluoroboronic acid in the presence of sodium carbonate as a base and tris(dibenzylideneacetone)dipalladium(0) as a catalyst with SPhos as a ligand in refluxing with a mixture of THF, toluene, and H2O .

- Drug Delivery Systems and Biomaterials: Biphenyl-4,4'-dicarboxylic acid can be utilized in the development of drug delivery systems and biomaterials due to its chemical properties .

Mechanism of Action

The mechanism of action of biphenyl-3,4’-dicarboxylic acid involves its ability to form stable complexes with metal ions, which can then participate in various catalytic and structural functions. The carboxyl groups interact with metal ions, leading to the formation of coordination polymers and MOFs with unique properties .

Comparison with Similar Compounds

Similar Compounds

Biphenyl-4,4’-dicarboxylic acid: Similar in structure but with carboxyl groups at the 4th positions of the biphenyl rings.

Terephthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1st and 4th positions of the benzene ring.

Isophthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1st and 3rd positions of the benzene ring.

Uniqueness

Biphenyl-3,4’-dicarboxylic acid is unique due to its specific substitution pattern, which allows for the formation of rigid and thermally stable polymers. Its ability to form coordination polymers with metal ions also sets it apart from other dicarboxylic acids .

Biological Activity

Biphenyl-3,4'-dicarboxylic acid (BPDA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity is multifaceted, with implications for drug development and bioremediation processes. This article provides a comprehensive overview of BPDA's biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by two carboxyl groups attached to a biphenyl backbone. This structure allows for diverse chemical interactions and biological activities. The compound can be synthesized through various methods, including the liquid-phase oxidation of 3,4-dimethylbiphenyl using cobalt bromide as a catalyst .

Antimicrobial Properties

BPDA and its derivatives have shown significant antimicrobial activity. Research indicates that biphenyl derivatives can act as effective antibacterial agents. For instance, compounds with similar structures have been reported to inhibit bacterial growth, making them potential candidates for antibiotic development .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Arylomycin A2 | Antibacterial | |

| Adapalene | Anti-inflammatory |

Anti-inflammatory Effects

In addition to its antimicrobial properties, BPDA has demonstrated anti-inflammatory effects. Compounds within the biphenyl family are known to exhibit anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases .

Bioremediation of Polychlorinated Biphenyls (PCBs)

BPDA plays a significant role in the bioremediation of PCBs. It acts as a co-metabolite that enhances the degradation of these persistent organic pollutants by supporting microbial growth. Studies have shown that the presence of biphenyl can stimulate the activity of PCB-degrading bacteria, leading to more efficient bioremediation processes .

Case Study: Aerobic Biodegradation of PCBs

In a study focusing on the aerobic degradation of PCBs, researchers observed that the addition of biphenyl significantly increased the microbial breakdown of PCBs in contaminated soils. The presence of biphenyl led to a 74% reduction in PCB levels over one year . This highlights the utility of BPDA in environmental cleanup efforts.

The biological activities of BPDA can be attributed to several mechanisms:

- Enzyme Inhibition : BPDA may inhibit certain enzymes associated with bacterial growth and inflammation.

- Microbial Interaction : As a substrate for specific bacteria, BPDA enhances microbial metabolism and degradation pathways.

- Structural Similarity : The structural features of BPDA allow it to mimic natural substrates, facilitating interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Biphenyl-3,4'-dicarboxylic acid, and what are their advantages?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann coupling reactions , which enable selective functionalization of the biphenyl backbone. For example, pre-functionalized biphenyl precursors (e.g., halogenated derivatives) can undergo carboxylation using carbon monoxide or palladium-catalyzed carbonylation. Solvothermal methods are also employed for controlled crystallization, particularly in metal-organic framework (MOF) synthesis . Advantages include high regioselectivity and compatibility with sensitive functional groups.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray diffraction (XRD) : Critical for determining crystal structure and confirming the regiochemistry of carboxyl groups. SHELX programs (e.g., SHELXL) are widely used for refinement .

- FTIR and NMR spectroscopy : FTIR identifies carboxyl C=O stretching (~1680–1700 cm⁻¹), while and NMR resolve aromatic proton environments and carboxylate carbon signals .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 300°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal stability data of this compound-based polymers?

Discrepancies often arise from variations in polymer chain packing , crystallinity , or synthetic impurities . To resolve these:

- Control heating rates (e.g., 5–10°C/min under nitrogen) to minimize oxidative degradation.

- Use high-purity monomers (≥97% by HPLC) to avoid side reactions .

- Compare data across multiple characterization methods (e.g., TGA, differential scanning calorimetry) and reference standards like biphenyl-4,4'-dicarboxylic acid polymers .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) with high surface area?

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., fluorine) to enhance coordination with metal nodes (e.g., Zn, Al) while maintaining porosity .

- Isoreticular expansion : Use longer linkers (e.g., terphenyl derivatives) to increase pore size and surface area (>3000 m²/g) .

- Solvent-assisted synthesis : Optimize reaction conditions (e.g., DMF/water mixtures at 80–120°C) to improve crystallinity and avoid interpenetration .

Q. How do steric effects influence the supramolecular assembly of this compound in coordination polymers?

The 3,4'-dicarboxylate geometry creates steric hindrance, favoring non-interpenetrated structures with larger pore volumes compared to 4,4'-isomers. To mitigate disorder:

- Use bulky counterions (e.g., tetrabutylammonium) during crystallization.

- Employ mixed-linker approaches (e.g., combining with 2,2'-bipyridine derivatives) to stabilize frameworks .

Q. Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- GHS hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3). Always use fume hoods , N95 respirators , and nitrile gloves .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

- Storage : Keep in airtight containers at -20°C, protected from light and moisture .

Properties

IUPAC Name |

3-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYIVQLTSZFJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468424 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92152-01-7 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.